molecular formula C7H7BrO3S B026347 Methyl 4-bromo-3-methoxythiophene-2-carboxylate CAS No. 110545-67-0

Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Cat. No. B026347
M. Wt: 251.1 g/mol
InChI Key: AAUKODCGPDBXCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-bromo-3-methoxythiophene-2-carboxylate involves halogenation and alkylation reactions. A notable method for synthesizing related thiophene derivatives includes the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents to yield halogenated thiophene carboxylates, which can then undergo further alkylation to introduce methoxy groups (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of methyl 4-bromo-3-methoxythiophene-2-carboxylate is characterized by its thiophene core, substituted with a methoxy group and a bromo group, which significantly influence its electronic and steric properties. Crystallographic studies of similar thiophene derivatives reveal diverse intermolecular interactions, including hydrogen bonding and π-π interactions, which can affect the compound's reactivity and physical properties (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 4-bromo-3-methoxythiophene-2-carboxylate participates in various chemical reactions, including nucleophilic substitution reactions, due to the presence of the bromo group, and electrophilic aromatic substitutions facilitated by the methoxy group. Its reactivity can be exploited to synthesize a wide range of derivatives for different applications.

Physical Properties Analysis

The physical properties of methyl 4-bromo-3-methoxythiophene-2-carboxylate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromo and methoxy groups affects its polarity and hence its solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of methyl 4-bromo-3-methoxythiophene-2-carboxylate include its reactivity towards nucleophiles and electrophiles, its potential for further functionalization, and its stability under various conditions. Studies on similar compounds highlight the importance of substituents on the thiophene ring in determining its chemical behavior and reactivity (Pevzner, 2003).

Scientific Research Applications

  • Synthesis of Alkyl 2-Bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates : This compound is used for synthesizing alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates (Pevzner, 2003).

  • Generation of Methylene Analogs of Cyclobutenedione : It's instrumental in generating methylene analogs of cyclobutenedione (Toda & Takehira, 1972).

  • Study of Urinary Metabolites of Bromobenzene : Used to study the urinary metabolites of bromobenzene in various animals (Lertratanangkoon, 1993).

  • Synthesis of Methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates : Employed in the synthesis of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates (Cao et al., 2002).

  • Synthesis of 1-Hydroxyindole-2-Carboxylic Acid Derivatives : Useful in the synthesis of various 1-hydroxyindole-2-carboxylic acid derivatives (Acheson et al., 1968).

  • Synthesis of 4,4′-Dimethoxy-3,3′-Bithiophene : It plays a role in the synthesis of 4,4′-dimethoxy-3,3′-bithiophene (Zuo et al., 2015).

  • Potential Anticancer Activity : Acts as a potent tyrosine phosphatase 1B inhibitor with potential anticancer activity (Gulipalli et al., 2017).

  • Chemical Reactions to Produce Various Isomeric Bromo-iodothiophenes : Useful in chemical reactions to produce various isomeric bromo-iodothiophenes, diiodo-bromothiophenes, and triiodo compounds (Gronowitz et al., 1980).

  • Preparation of 3-(2-, 3-, and 4-Pyridyl)-2-Methoxythiophenes : Employed in the preparation of these specific pyridyl-methoxythiophenes (Zhang et al., 1995).

  • Antinociceptive Activity : Demonstrated antinociceptive activity in certain studies (Kirillov et al., 2015).

  • Autopolymerization for New Polymer Materials : Utilized in autopolymerization processes to design new polymer materials (Nishimura et al., 2020).

Safety And Hazards

For safety information and potential hazards associated with “Methyl 4-bromo-3-methoxythiophene-2-carboxylate”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUKODCGPDBXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371630
Record name methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-methoxythiophene-2-carboxylate

CAS RN

110545-67-0
Record name methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methoxythiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 36 g (0.15 mole) of methyl 4-bromo-3-hydroxy-2-thiophenecarboxylate in 300 mL of dimethyl sulfoxide (DMSO) was added 32 g (0.23 mole) of methyl iodide and then 32 g of powdered K2CO3. After 2 hr, the reaction mixture was poured into water and extracted with ether. The organic phase was washed with water (4×200 mL), dried over MgSO4, filtered and concentrated to give 36 g of a colorless solid. 1H NMR (300 MHz, CDCl3): δ 7.4 (s, 1H); 4.0 (s, 3H); 3.9 (s, 3H). Anal. Calc'd for C7H7BrO3S: C, 33.48; H, 2.81; S, 12.77. Found: C, 33.18; H, 2.70; S, 12.49.
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36 g
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32 g
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300 mL
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32 g
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Synthesis routes and methods II

Procedure details

Methyl-3-hydroxy-4-bromo-2-thiophenecarboxylate (10.0 g, 42.2 mmol) was dissolved in 250 mL of acetone. Potassium carbonate (30.0 g, 217.4 mmol) was added followed by a solution of iodomethane (14.5 mL, 233.0 mmol). The mixture was heated to reflux and continued for 6 h. After cooled to room temperature, the mixture was filtered, the solid material was rinsed with acetone (˜200 mL). The filtrate and rinsing were concentrated under reduced pressure to a solid, further dried on high vacuum, yielding 13.7 g (100%) of methyl-3-methoxy-4-bromo-2-thiophenecarboxylate (MH+=251.0),
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10 g
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250 mL
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30 g
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14.5 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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